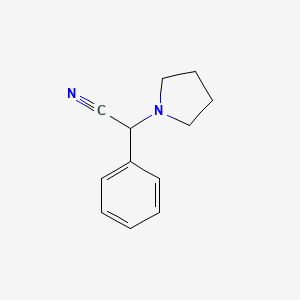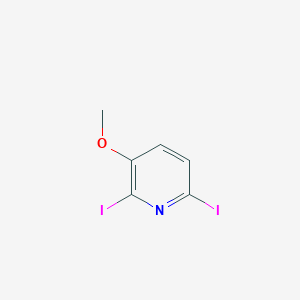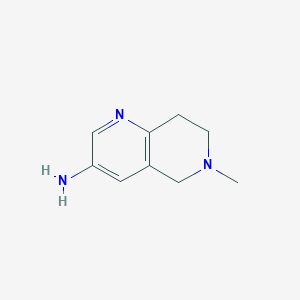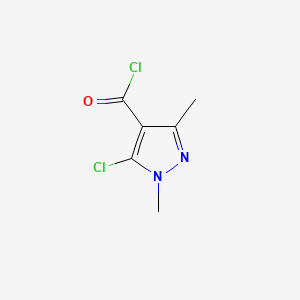
4-((4-((Trimetilsilil)etinil)fenil)etinil)fenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol is an organic compound that features a phenol group substituted with a trimethylsilyl-ethynyl group. This compound is notable for its applications in organic synthesis and material science due to its unique structural properties.
Aplicaciones Científicas De Investigación
4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials[][1].
Métodos De Preparación
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions[][1].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and organometallic compounds are employed under basic or acidic conditions[][1].
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and corresponding reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used[][1].
Comparación Con Compuestos Similares
Similar Compounds
- 4-((Trimethylsilyl)ethynyl)benzaldehyde
- 4-((Trimethylsilyl)ethynyl)aniline
- 4-((Trimethylsilyl)ethynyl)benzoic acid
Propiedades
IUPAC Name |
4-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18OSi/c1-21(2,3)15-14-18-8-6-16(7-9-18)4-5-17-10-12-19(20)13-11-17/h6-13,20H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHVPFCDJGGINA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474292 |
Source


|
| Record name | 4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910467-75-3 |
Source


|
| Record name | 4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
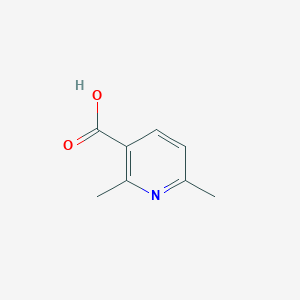
![4-Chloro-5-methyl-imidazo[5,1-F][1,2,4]triazine](/img/structure/B1314699.png)
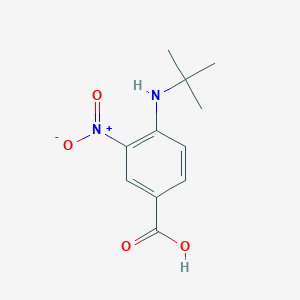

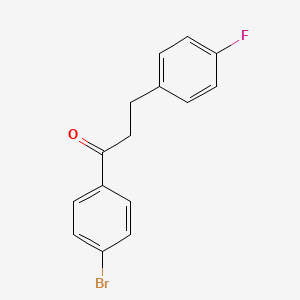
![(Z)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)ethanethioate](/img/structure/B1314707.png)
